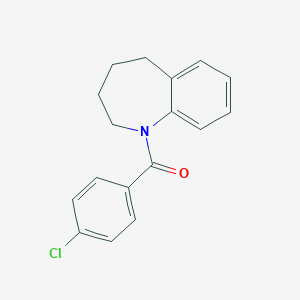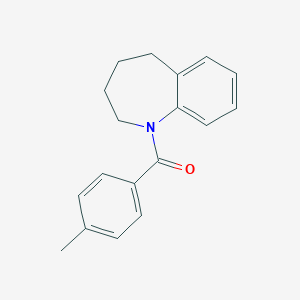
ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate, also known as ME-344, is a synthetic compound that has been found to have potential anti-cancer properties. ME-344 belongs to the class of compounds known as microtubule inhibitors, which have been shown to be effective in preventing the growth and spread of cancer cells.
Applications De Recherche Scientifique
Ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate has been extensively studied for its potential anti-cancer properties. In vitro studies have shown that ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate is effective in inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also shown that ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate is effective in reducing tumor growth in animal models of cancer.
Mécanisme D'action
Ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate works by inhibiting the formation and function of microtubules, which are essential for cell division. By disrupting microtubule function, ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate prevents cancer cells from dividing and spreading. ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate has also been shown to induce cell death in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate has been shown to have anti-inflammatory properties and to improve mitochondrial function. ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate has also been shown to increase the production of reactive oxygen species, which can contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate in lab experiments is its specificity for cancer cells. ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate has been shown to have little to no effect on normal cells, making it a promising candidate for cancer treatment. However, one limitation of using ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate in lab experiments is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate. One direction is to further investigate its potential as a cancer treatment, including its effectiveness in combination with other anti-cancer drugs. Another direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis and formulation of ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate for clinical use.
Méthodes De Synthèse
The synthesis of ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate involves several steps. The first step involves the conversion of 2,5-dihydroxybenzaldehyde to its corresponding acid chloride. This is followed by the reaction of the acid chloride with methylamine to form the corresponding amide. The amide is then reacted with ethyl acetoacetate to form the final product, ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate.
Propriétés
Nom du produit |
ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
ethyl (E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)but-2-enoate |
InChI |
InChI=1S/C13H17NO4/c1-4-18-13(17)12(8(2)14-3)10-7-9(15)5-6-11(10)16/h5-7,14-16H,4H2,1-3H3/b12-8+ |
Clé InChI |
GEVYBWDFOCPXFW-XYOKQWHBSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(\C)/NC)/C1=C(C=CC(=C1)O)O |
SMILES |
CCOC(=O)C(=C(C)NC)C1=C(C=CC(=C1)O)O |
SMILES canonique |
CCOC(=O)C(=C(C)NC)C1=C(C=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)


![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)

![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)

![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)